molecular formula C25H35N3O3 B13878239 Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate

Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13878239
M. Wt: 425.6 g/mol
InChI Key: VLYPYORVCSRATJ-UHFFFAOYSA-N
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Description

Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. The process begins with the preparation of the core spiro structure, followed by the introduction of the benzyl and piperazine groups. Common reagents used in these reactions include benzyl chloride, cyclobutylamine, and piperazine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-methoxybenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness

Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific structural features, such as the cyclobutyl and piperazine groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H35N3O3

Molecular Weight

425.6 g/mol

IUPAC Name

benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C25H35N3O3/c29-23(27-15-13-26(14-16-27)22-7-4-8-22)21-17-25(18-21)9-11-28(12-10-25)24(30)31-19-20-5-2-1-3-6-20/h1-3,5-6,21-22H,4,7-19H2

InChI Key

VLYPYORVCSRATJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CC4(C3)CCN(CC4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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